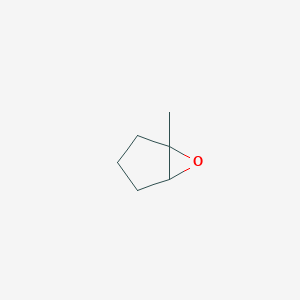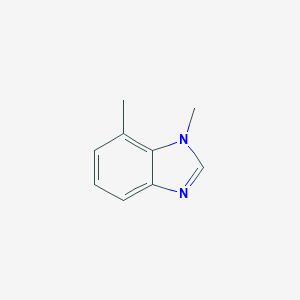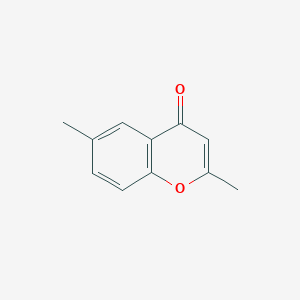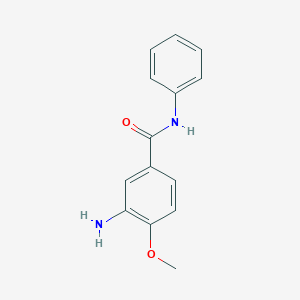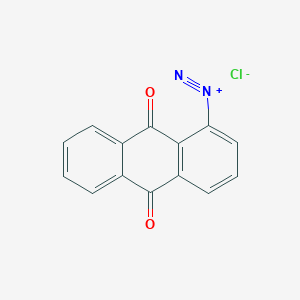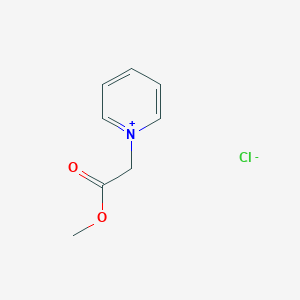
sec-Butyl chloroformate
Overview
Description
Sec-butyl chloroformate is an organic compound with the chemical formula C5H9ClO2. It is a colorless to light yellow liquid with a pungent, mustard-like odor . This compound is used as a reagent in organic synthesis, particularly in the formation of esters and carbamates .
Mechanism of Action
Target of Action
Sec-Butyl Chloroformate is primarily used as a chemical building block in the synthesis of specialty chemicals for pharmaceutical, agrochemical, and personal care applications . It is also used as a raw material in the formation of peroxy dicarbonates, which serve as polymer initiators for plastics .
Mode of Action
This compound reacts with water to form sec-butanol, hydrochloric acid (HCl), and carbon dioxide (CO2) . This reaction is exothermic and releases heat. It may also react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .
Biochemical Pathways
It is known that the compound can react with water and certain ethers, leading to the formation of sec-butanol, hcl, and co2
Pharmacokinetics
It is known that the compound is insoluble in water and slowly decomposes in water to form water-insoluble compounds
Result of Action
This compound is very toxic by ingestion, inhalation, and skin absorption . Contact with the compound may severely irritate the skin, eyes, and mucous membranes . Its reaction with water or moist air may release toxic, corrosive, or flammable gases .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is highly flammable and reacts exothermically with moisture in the air to generate fumes of hydrochloric acid . It also decomposes slowly in water . Therefore, the compound should be stored in a cool, dry, well-ventilated area away from ignition sources .
Biochemical Analysis
Biochemical Properties
Sec-Butyl chloroformate is a reactive compound that can interact with various biomolecules. It reacts with water to form sec-butanol, hydrochloric acid (HCl), and carbon dioxide (CO2) . This reaction can occur with enzymes, proteins, and other biomolecules that contain water or can facilitate the reaction. The nature of these interactions is typically exothermic and can lead to the generation of fumes of hydrochloric acid .
Cellular Effects
The effects of this compound on cells are primarily due to its reactivity and the products of its reactions. It is very toxic by ingestion, inhalation, and skin absorption . Contact with this compound may severely irritate skin, eyes, and mucous membranes . The compound’s influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, is largely due to these toxic and irritant properties .
Molecular Mechanism
This compound exerts its effects at the molecular level through its reactions with water and other molecules. It can form sec-butanol, HCl, and CO2 . This reaction can lead to changes in the local environment of the cell, potentially affecting enzyme activity, protein function, and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is known to react exothermically with moisture in air to generate fumes of hydrochloric acid . It decomposes slowly in water . Over time, these reactions can lead to changes in the compound’s effects on cellular function. Specific long-term effects on cellular function observed in in vitro or in vivo studies are not currently available in the literature.
Dosage Effects in Animal Models
It is known to be very toxic by ingestion, inhalation, and skin absorption , suggesting that higher doses could lead to increased toxicity.
Metabolic Pathways
This compound is involved in reactions that produce sec-butanol, HCl, and CO2 . These reactions can be considered part of the compound’s metabolic pathway. Specific enzymes or cofactors that it interacts with, as well as effects on metabolic flux or metabolite levels, are not currently available in the literature.
Preparation Methods
Sec-butyl chloroformate can be synthesized through several methods. One common method involves the reaction of sec-butyl alcohol with phosgene or its safer alternatives like triphosgene . The reaction typically requires an aprotic organic solvent and an organic base as a catalyst. The process involves adding the aqueous solution of an inorganic acid binding agent to the reaction mixture, which results in the formation of this compound .
Chemical Reactions Analysis
Sec-butyl chloroformate undergoes various chemical reactions, including:
These reactions are typically conducted in the presence of a base to absorb the HCl produced . Additionally, this compound reacts with water to form sec-butanol, hydrogen chloride, and carbon dioxide .
Scientific Research Applications
Sec-butyl chloroformate is widely used in scientific research and industry:
Biology and Medicine: It is used in the synthesis of peptides and other biologically active compounds.
Comparison with Similar Compounds
Sec-butyl chloroformate can be compared with other chloroformates such as methyl chloroformate, ethyl chloroformate, and isobutyl chloroformate. While all these compounds share similar reactivity due to the chloroformate group, this compound is unique in its use as a building block for specialty chemicals and its specific applications in the synthesis of peptides and polymer initiators . Other similar compounds include:
Methyl chloroformate: Used in the synthesis of methyl esters and as a reagent in organic synthesis.
Ethyl chloroformate: Used in the synthesis of ethyl esters and as a reagent in organic synthesis.
Isobutyl chloroformate: Used in peptide synthesis and as a condensing reagent.
This compound’s unique properties and applications make it a valuable compound in various fields of scientific research and industry.
Properties
IUPAC Name |
butan-2-yl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-3-4(2)8-5(6)7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMHTFWPDRJCMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Record name | SEC-BUTYL CHLOROFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16003 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051794 | |
| Record name | sec-Butyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sec-butyl chloroformate appears as a colorless liquid. Insoluble in water and more dense than water. Contact may severely irritate skin, eyes, and mucous membranes. Very toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Colorless liquid; [CAMEO] | |
| Record name | SEC-BUTYL CHLOROFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16003 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | sec-Butyl chloroformate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21990 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
17462-58-7 | |
| Record name | SEC-BUTYL CHLOROFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16003 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Methylpropyl carbonochloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17462-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | sec-Butyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017462587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | sec-Butyl chloroformate | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/sec-butyl-chloroformate-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Carbonochloridic acid, 1-methylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | sec-Butyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sec-butyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of sec-Butyl chloroformate in organic synthesis?
A1: this compound is primarily utilized as a reagent for the preparation of mixed anhydrides, which are key intermediates in peptide synthesis. [] This application stems from its reactivity as a chloroformate ester, allowing it to activate carboxylic acids for amide bond formation.
Q2: How does this compound thermally decompose?
A2: Theoretical calculations suggest that this compound, similar to other alkyl chloroformates like ethyl chloroformate and isopropyl chloroformate, undergoes thermal decomposition through a stepwise mechanism. [] This process involves the formation of an unstable chloroformic acid intermediate (ClCOOH), which quickly decomposes into hydrogen chloride (HCl) and carbon dioxide (CO2). The overall reaction yields an olefin as the main organic product.
Q3: Which computational methods have been employed to study the decomposition of this compound?
A3: Researchers have utilized a combination of high-level composite methods like CBS-QB3 and density functional theory (DFT) with functionals such as CAM-B3LYP, M06, MPW1PW91, and PBE1PBE to investigate the decomposition mechanism of this compound. [] These calculations provide insights into the energetics and transition state structures involved in the reaction pathway.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


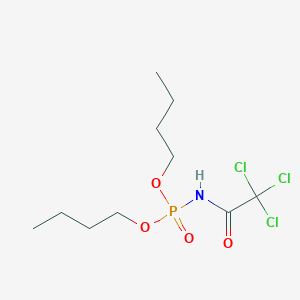
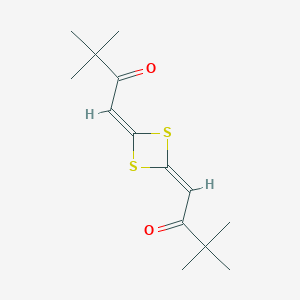
![(Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide](/img/structure/B94707.png)
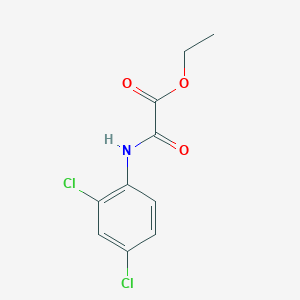
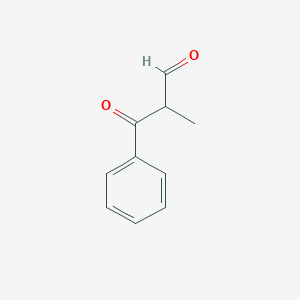
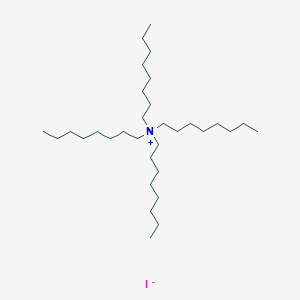
![1-Oxaspiro[3.5]nonane](/img/structure/B94716.png)
